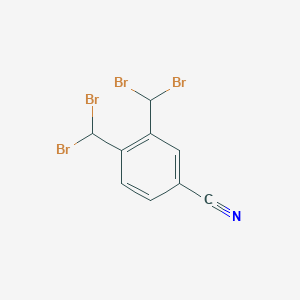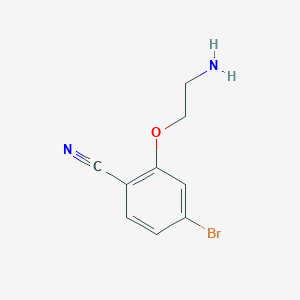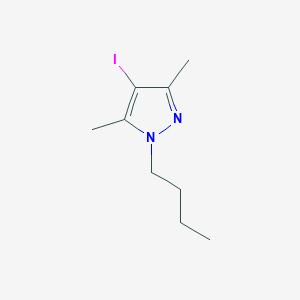
1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with butyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can be used as a building block in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products .
科学研究应用
1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
作用机制
The mechanism of action of 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with target molecules .
相似化合物的比较
1-Butyl-3,5-dimethyl-1H-pyrazole: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a butyl group, affecting its chemical properties and uses.
3,5-Dimethyl-1H-pyrazole: A simpler structure without the butyl and iodine substituents, used as a building block in various syntheses.
Uniqueness: 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole stands out due to the presence of both butyl and iodine substituents, which confer unique reactivity and potential applications. The iodine atom, in particular, allows for further functionalization and derivatization, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C9H15IN2 |
|---|---|
分子量 |
278.13 g/mol |
IUPAC 名称 |
1-butyl-4-iodo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H15IN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3 |
InChI 键 |
GQBKHDDZIRDYOC-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=C(C(=N1)C)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




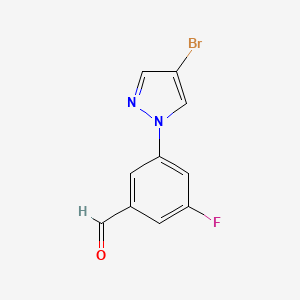
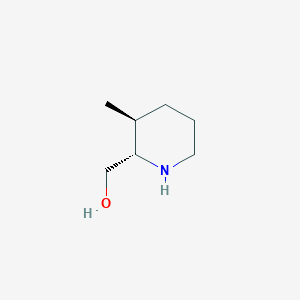
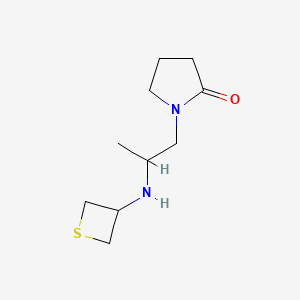
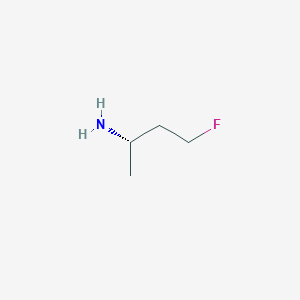

![3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)
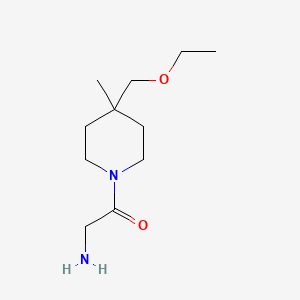
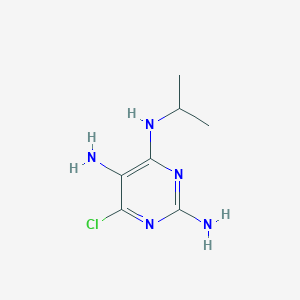
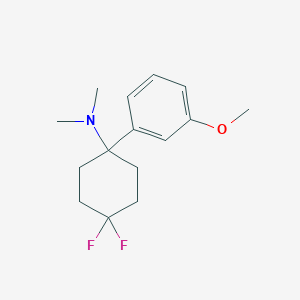
![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
